8-Bromo-5-propoxy-2,3,4,5-tetrahydro-1-benzoxepine is a synthetic compound classified as a benzoxepine derivative. It possesses notable pharmacological properties and is of interest in medicinal chemistry due to its potential therapeutic applications. The compound's molecular formula is and its molecular weight is approximately 285.18 g/mol. It is recognized for its unique structural features that influence its reactivity and biological activity.
The compound is cataloged under the CAS number 2091595-22-9 and can be sourced from chemical suppliers such as Benchchem. It falls under the category of heterocyclic compounds, specifically benzoxepines, which are characterized by a fused benzene and oxepine ring system. This class of compounds has been studied for various biological activities, including potential roles in treating conditions related to the central nervous system.
The synthesis of 8-Bromo-5-propoxy-2,3,4,5-tetrahydro-1-benzoxepine typically involves several key steps:
Industrial production may employ continuous flow reactors to optimize conditions such as temperature and pressure, enhancing yield and consistency.
The molecular structure of 8-Bromo-5-propoxy-2,3,4,5-tetrahydro-1-benzoxepine can be represented in various formats:
C1CC(C2=C(C=CC(=C2)Br)OC1)OCC(C)C
InChI=1S/C13H17BrO2/c1-2-7-15-12-4-3-8-16-13-9-10(14)5-6-11(12)13/h5-6,9,12H,2-4,7-8H2,1H3
.The predicted boiling point of the compound is approximately 388.1 °C at 760 mmHg, with a density around 1.6 g/cm³ . These physical properties suggest a stable compound under standard laboratory conditions.
8-Bromo-5-propoxy-2,3,4,5-tetrahydro-1-benzoxepine can participate in various chemical reactions:
The mechanism of action for 8-Bromo-5-propoxy-2,3,4,5-tetrahydro-1-benzoxepine involves its interaction with specific biological targets:
Key physical properties include:
The chemical reactivity of 8-Bromo-5-propoxy-2,3,4,5-tetrahydro-1-benzoxepine allows it to participate in diverse reactions that can modify its structure and enhance its pharmacological profile.
8-Bromo-5-propoxy-2,3,4,5-tetrahydro-1-benzoxepine has potential applications in:
This compound exemplifies how structural modifications can lead to significant changes in biological activity and therapeutic potential within the realm of medicinal chemistry.
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.: